S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate: is an organosulfur compound with the molecular formula C6H10OS2 . It is known for its unique structural features, which include a sulfinothioate group and two prop-1-en-1-yl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate typically involves the reaction of prop-1-en-1-yl sulfinyl chloride with prop-1-en-1-yl thiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate involves its interaction with thiol-containing proteins and enzymes. The sulfinothioate group can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways and cellular processes, contributing to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
Allyl alcohol (Prop-2-en-1-ol): An organic compound with similar structural features but different functional groups.
S-1-Propenylpropanethiosulfonate: A compound with a similar sulfinothioate group but different alkyl groups.
Methyl trans-1-propenyl disulfide: A disulfide compound with structural similarities.
Uniqueness: S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
121955-52-0 |
---|---|
Molekularformel |
C6H10OS2 |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
1-prop-1-enylsulfinylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-6H,1-2H3 |
InChI-Schlüssel |
GYJUUWJKEUIYPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CSS(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.